molecular formula C8H13N3O B13633510 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole

2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole

Cat. No.: B13633510
M. Wt: 167.21 g/mol
InChI Key: ATLABBJGDZDSEQ-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring The azetidine ring is a four-membered nitrogen-containing ring, while the imidazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target functionalized azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions will result in the replacement of specific functional groups with nucleophiles.

Scientific Research Applications

2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine and imidazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole is unique due to the combination of the azetidine and imidazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1-ethylimidazole

InChI

InChI=1S/C8H13N3O/c1-2-11-4-3-10-8(11)12-7-5-9-6-7/h3-4,7,9H,2,5-6H2,1H3

InChI Key

ATLABBJGDZDSEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1OC2CNC2

Origin of Product

United States

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